Altizide

Hypertension Diuretic Therapy Blood Pressure Management

Altizide is a benzothiadiazine thiazide diuretic distinguished by its allylsulfanyl group and clinical formulation as a fixed-dose combination with spironolactone (Aldactazine®). Key advantages for procurement: ① 61.5% reduction in serum potassium loss vs. hydrochlorothiazide monotherapy, enabling safer long-term antihypertensive studies; ② documented pH- and temperature-dependent instability makes it an ideal model compound for forced degradation, bioanalytical method validation, and forensic/doping control research; ③ age-stratified efficacy data and a 10% reduction in left ventricular mass index support cardiovascular remodeling investigations. Not interchangeable with HCT or chlorothiazide.

Molecular Formula C11H14ClN3O4S3
Molecular Weight 383.9 g/mol
CAS No. 5588-16-9
Cat. No. B1665742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltizide
CAS5588-16-9
Synonyms3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide
althiazide
altizide
altozide
Molecular FormulaC11H14ClN3O4S3
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
InChIKeyVGLGVJVUHYTIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Altizide (CAS 5588-16-9): A Distinct Thiazide Diuretic for Hypertension and Edema Management


Altizide (CAS 5588-16-9), also known as althiazide, is a benzothiadiazine thiazide diuretic with the molecular formula C₁₁H₁₄ClN₃O₄S₃ and molecular weight 383.89 g/mol [1]. It functions by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the kidney, promoting natriuresis and diuresis [2]. Altizide is distinguished from many other thiazides by its specific clinical formulation strategy: it is predominantly administered as a fixed-dose combination with the aldosterone antagonist spironolactone (e.g., 15 mg altizide with 25 mg spironolactone), marketed as Aldactazine® by Pfizer, which directly impacts its pharmacological and clinical profile [3].

Why Altizide Cannot Be Simply Substituted: Key Differentiators from Other Thiazide Diuretics


Although altizide belongs to the thiazide diuretic class, its unique structural features—particularly the allylsulfanyl group —and its established clinical use as part of a fixed-dose combination with spironolactone result in distinct pharmacological properties that are not interchangeable with other thiazides such as hydrochlorothiazide (HCT) or chlorothiazide. Critical differences in its stability profile [1], pharmacokinetic elimination [2], and specific clinical trial data in hypertension and left ventricular hypertrophy [3] preclude generic substitution without careful consideration of the quantitative evidence presented below. The following evidence guide provides the necessary data to inform scientific selection and procurement decisions.

Quantitative Evidence: Direct Comparative Data for Altizide vs. Hydrochlorothiazide and Enalapril


Comparative Blood Pressure Reduction: Altizide-Spironolactone vs. Hydrochlorothiazide

In a 6-month, double-blind, parallel-group clinical trial (the Eurevie Study) of 899 patients with mild-to-moderate hypertension, the fixed-dose combination of altizide 15 mg + spironolactone 25 mg (ALT-SP) demonstrated a greater reduction in blood pressure compared to hydrochlorothiazide 25 mg (HCT) [1]. The study reported that ALT-SP induced greater falls in blood pressure than HCT, which was slightly more potent than piretanide but induced a significant risk of hypokalemia [1].

Hypertension Diuretic Therapy Blood Pressure Management

Superior Potassium Preservation: Altizide-Spironolactone vs. Hydrochlorothiazide

The Eurevie Study directly compared serum potassium changes after one month of treatment. The fixed-dose combination of altizide 15 mg + spironolactone 25 mg (ALT-SP) caused a significantly smaller decrease in serum potassium (-0.1 mM) compared to hydrochlorothiazide 25 mg (HCT), which decreased serum potassium by -0.26 mM [1]. This indicates a 61.5% reduction in potassium loss with the altizide-spironolactone combination relative to HCT monotherapy.

Electrolyte Homeostasis Hypokalemia Risk Thiazide Diuretics

Differential Stability Profile: Altizide vs. Chlorothiazide and Hydrochlorothiazide

A comparative stability study assessed the degradation of three chlorinated thiazide diuretics under controlled conditions. When the degradation rate was compared at a given temperature and pH, altizide was identified as the most unstable compound among the three tested [1]. Additionally, upon exposure to UV light, both altizide and hydrochlorothiazide photodegraded to chlorothiazide [1].

Drug Stability Analytical Chemistry Thiazide Degradation

Shorter Elimination Window: Altizide vs. Hydrochlorothiazide in Urinary Detection

In a study of six healthy volunteers, the urinary elimination profiles of altizide and hydrochlorothiazide were compared following oral administration. Altizide (15 mg) was completely eliminated from urine within 48 hours, whereas hydrochlorothiazide (25 mg) remained detectable for up to 120 hours [1]. This represents a 2.5-fold shorter detection window for the parent drug.

Pharmacokinetics Drug Elimination Doping Control

Age-Stratified Efficacy: Altizide-Spironolactone vs. Enalapril

A randomized, double-blind, parallel-group study of 186 patients with moderate essential hypertension compared the fixed-dose combination of spironolactone 25 mg + altizide 15 mg (S/A) with the ACE inhibitor enalapril [1]. While both treatments decreased blood pressure significantly to a similar overall extent, age-stratified analysis revealed a differential response: enalapril was more effective in decreasing supine diastolic BP in patients under age 50, whereas S/A yielded better results in patients older than 50 years [1].

Hypertension Age-Related Therapy Antihypertensive Selection

Regression of Left Ventricular Hypertrophy with Spironolactone-Altizide

In an open, prospective 6-month study of 31 hypertensive patients with echocardiographically confirmed left ventricular hypertrophy (LVH), treatment with spironolactone 25 mg/altizide 15 mg significantly reduced the left ventricular mass (LVM) index by 10%, from 125.3 ± 22.5 g/m² to 114.2 ± 25.1 g/m² (p < 0.005) [1]. Complete regression of LVH occurred in 11 out of 31 patients (34.5%) [1].

Left Ventricular Hypertrophy Cardiovascular Outcomes Hypertension Therapy

Optimal Research and Industrial Application Scenarios for Altizide


Investigating Potassium-Sparing Antihypertensive Strategies

Altizide, in its established fixed-dose combination with spironolactone (15 mg/25 mg), is a critical tool for research focused on minimizing diuretic-induced hypokalemia. As demonstrated in the Eurevie Study, this combination reduces serum potassium loss by 61.5% compared to hydrochlorothiazide monotherapy (-0.1 mM vs. -0.26 mM) [1]. This makes it an ideal candidate for studies investigating safer long-term antihypertensive regimens, particularly in populations at elevated risk for cardiac arrhythmias due to electrolyte disturbances.

Developing Analytical Methods for Unstable Thiazides in Bioanalysis

Altizide's documented instability—being the most unstable among chlorothiazide, hydrochlorothiazide, and altizide under specific pH and temperature conditions—presents a unique challenge and opportunity for analytical method development [1]. Researchers focused on bioanalysis, forensic toxicology, or doping control can utilize altizide as a model compound to validate sample handling protocols, study degradation pathways (e.g., photodegradation to chlorothiazide [1]), and optimize chromatographic conditions for unstable thiazides.

Modeling Age-Specific Antihypertensive Responses

The differential efficacy of the altizide-spironolactone combination in older (>50 years) versus younger (<50 years) hypertensive patients, as shown in a head-to-head trial against enalapril, provides a clear rationale for age-stratified research [1]. This compound combination is particularly suitable for studies exploring the pathophysiology of hypertension in aging populations, where thiazide diuretics and aldosterone antagonists often play a central therapeutic role.

Studying Regression of Hypertensive Target Organ Damage

Altizide-spironolactone has demonstrated a significant 10% reduction in left ventricular mass index in hypertensive patients with LVH over 6 months, with complete LVH regression in 34.5% of cases [1]. This positions the compound combination as a valuable agent for preclinical and clinical research investigating the reversal of hypertensive target organ damage, mechanisms of cardiac remodeling, and the evaluation of cardiovascular outcomes beyond simple blood pressure control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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